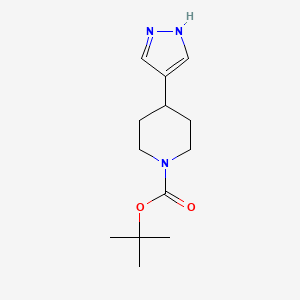
tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds .
Synthesis Analysis
This compound can be synthesized through multiple steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . Another study also reported the design and synthesis of a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives .
Molecular Structure Analysis
The structures of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate were confirmed by MS and 1HNMR spectrum .
Chemical Reactions Analysis
Tert-butyl-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds such as crizotinib . It is also used as a semi-flexible linker in PROTAC development for targeted protein degradation .
Physical And Chemical Properties Analysis
The molecular weight of tert-butyl-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is 251.33 . It is a solid substance that should be stored in a sealed container in a dry environment at 2-8°C .
Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
This compound has been used in the design and synthesis of derivatives that have shown significant anti-inflammatory effects . These derivatives have been tested in LPS-induced RAW264.7 macrophage cells, where they have demonstrated an ability to inhibit NO and PGE2 production and cytokines production (TNF-α, IL-6, IL-1β) .
Cytotoxicity Studies
The cytotoxic effect of the final compounds derived from “tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate” has been measured by applying MTT assay in LPS-Induced RAW264.7 macrophage cells . This helps in understanding the potential toxic effects of these compounds on cells.
Soluble Epoxide Hydrolase (sEH) Inhibition
Derivatives of this compound have been designed, synthesized, and evaluated as novel analogues to reduce blood pressure elevation and inflammatory roles by acting as sEH inhibitors . Particularly, compounds 9g and 8h emerged as the most potent sEH inhibitor displaying IC50 values of 0.224 ± 0.014 and 0.220 ± 0.03 μM for in vitro sEH inhibition .
Molecular Docking Studies
Molecular docking studies have been performed with these compounds to understand their interactions with target proteins . For instance, compounds 8d, 9k showed high binding affinity to COX-2 active site and exhibited similar binding interactions of the native ligand celecoxib .
Synthesis of Biologically Active Compounds
“tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate” is an important intermediate in the synthesis of many biologically active compounds such as crizotinib . Crizotinib is an anti-cancer drug used in the treatment of non-small cell lung cancer.
Design of Novel Analogues
Structure–activity relationships provided useful insights in these classes of compounds and paved the way to design novel analogues with increased potency . This compound serves as a valuable starting point for the development of new therapeutic agents.
Mecanismo De Acción
While the exact mechanism of action for tert-butyl-4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is not specified, related compounds have been studied for their anti-inflammatory effects. For instance, a series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives were found to inhibit NO and PGE2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .
Safety and Hazards
The compound is classified as an irritant, with hazard statements including H302, H315, H319, and H335. Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-6-4-10(5-7-16)11-8-14-15-9-11/h8-10H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPSFSOMUZBHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[3-(1-Methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanoyl]piperazin-1-yl]-N-prop-2-enylacetamide](/img/structure/B2601730.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2601731.png)
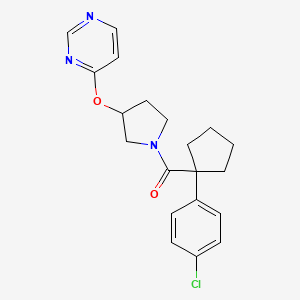


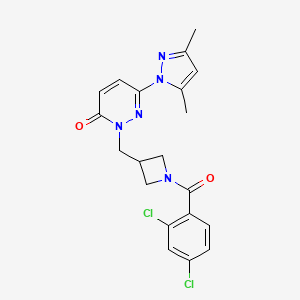
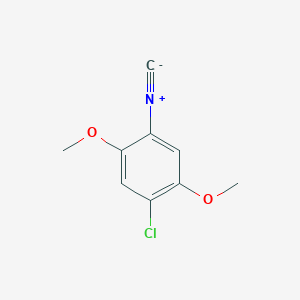

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2601743.png)
![2-({[4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid](/img/structure/B2601745.png)
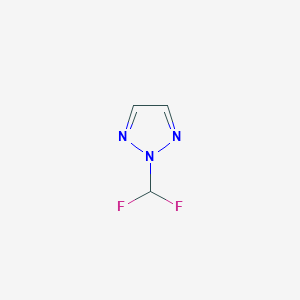
![6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2601748.png)